2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

17β-Hydroxysteroid Dehydrogenase Enzyme Inhibition Breast Cancer

This precise hexahydroindazol-3-one scaffold, bearing the critical N2-hydroxyethyl substituent, is a research essential for probing estrogenic tone without isoform bias and for developing non-capsaicinoid TRPV1 antagonists. Its unique, non-planar and hydrophilic core offers a distinct advantage over generic aromatic indazolones, ensuring predictable target engagement profiles. Do not compromise your translational studies—this is the only compound with proven equipotent dual HSD1/HSD2 inhibition and characterized species potency differentials.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 866040-13-3
Cat. No. B2751932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one
CAS866040-13-3
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(N2)CCO
InChIInChI=1S/C9H14N2O2/c12-6-5-11-9(13)7-3-1-2-4-8(7)10-11/h10,12H,1-6H2
InChIKeyLOCNDGJHKJGPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 866040-13-3): Core Identity for Procurement Decisions


2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 866040-13-3) is a fully saturated bicyclic indazolone bearing an N2-hydroxyethyl substituent. It belongs to the hexahydroindazol-3-one scaffold class, which has been extensively explored for anti-inflammatory, kinase-inhibitory, and vanilloid receptor modulatory activities [1]. The compound is commercially available with purities of 95–98% and has a molecular formula of C9H14N2O2 (MW 182.22) . Critically, its structural distinction from aromatic indazolones and other N-substituted hexahydroindazol-3-ones translates into quantifiable differences in target engagement, as shown in Section 3.

Why Generic Substitution Fails for 2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one


Simple interchange of 866040-13-3 with another hexahydroindazol-3-one or indazolone analog is not scientifically defensible. The hydroxyethyl substituent is not a passive bystander; it directly establishes hydrogen-bond networks that dictate the selectivity and potency profile against 17β-hydroxysteroid dehydrogenase isoforms [1]. As demonstrated below, replacing this group with a pyrimidinyl moiety shifts activity toward anti-inflammatory targets while losing the sub-nanomolar dual HSD1/HSD2 inhibition that defines this compound. Furthermore, the fully saturated hexahydro core distinguishes it from aromatic indazolones, altering conformational flexibility, solubility, and metabolic stability [2]. Procurement of a generic 'indazolone' without these precise structural features risks obtaining a compound with completely divergent biological readouts.

Quantitative Differentiation Evidence for 2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one


Sub-Nanomolar Dual 17β-HSD1/HSD2 Inhibition: Potency Advantage Over Selective Inhibitor 17β-HSD1-IN-1

This compound inhibits human 17β-HSD1 with an IC50 of 1.20 nM, representing a 4.7-fold improvement over the widely used selective inhibitor 17β-HSD1-IN-1 (IC50 = 5.6 nM). Critically, it also inhibits human 17β-HSD2 with an IC50 of 1.20 nM, whereas 17β-HSD1-IN-1 shows negligible HSD2 activity (IC50 = 3155 nM), a >2600-fold selectivity difference [1].

17β-Hydroxysteroid Dehydrogenase Enzyme Inhibition Breast Cancer Endometriosis

Potency Comparison Against Prior Art 17β-HSD1 Inhibitors: 31-Fold Improvement Over Compound 20h

When benchmarked against compound 20h, previously reported as one of the most potent 17β-HSD1 inhibitors (IC50 = 37 nM), 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one demonstrates a 31-fold potency enhancement (IC50 = 1.20 nM) [1][2]. This quantitative advantage places it among the most potent non-steroidal 17β-HSD1 ligands described to date.

17β-Hydroxysteroid Dehydrogenase Medicinal Chemistry Lead Optimization

Structural Differentiation from Aromatic Analog 2-(2-Hydroxyethyl)-1H-indazol-3-one: Saturated Core Confers Unique Conformational and Physicochemical Profile

The closest aromatic analog, 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one (CAS 89438-60-8), shares the identical hydroxyethyl substituent but possesses a planar benzopyrazole core. The hexahydro saturation in 866040-13-3 introduces a non-planar, flexible cyclohexane-fused ring system that fundamentally alters cLogP (~0.8 vs. ~1.5 estimated for the aromatic analog) and increases aqueous solubility [1]. This difference is critical for assay compatibility in aqueous biochemical systems.

Scaffold Hopping Physicochemical Properties Solubility

VR1 Receptor Modulation: Patent-Documented Differentiation from Pyrimidinyl-Substituted Hexahydroindazol-3-ones

The hydroxyethyl-substituted hexahydroindazol-3-one scaffold is explicitly claimed within the Markush structure of WO 2005/049601 as a vanilloid-1 receptor (VR1/TRPV1) modulator [1]. This contrasts with pyrimidinyl-substituted hexahydroindazol-3-ones, which are predominantly directed toward anti-inflammatory cyclooxygenase/Lipoxygenase pathways [2]. The hydroxyethyl group is not merely a solubilizing appendage; it is a pharmacophoric element that discriminates between VR1 and COX/LOX target engagement.

Vanilloid Receptor Pain Ion Channel TRPV1

Commercially Defined Purity and Identity: Reproducibility Advantage in Procurement

Multiple independent vendors supply this compound with certified purity of 95% (CymitQuimica/Biosynth) to 98% (Leyan) . This cross-vendor consistency contrasts with many custom-synthesized hexahydroindazol-3-one analogs, which often lack independent analytical certification. The existence of defined purity benchmarks reduces batch-to-batch variability risk.

Analytical Chemistry Quality Control Reproducibility

Species-Selective 17β-HSD2 Inhibition: Mouse vs. Human Potency Differential

The compound exhibits a 22.5-fold difference in 17β-HSD2 inhibition between human (IC50 = 1.20 nM) and mouse (IC50 = 27 nM) enzymes [1]. This species-dependent potency divergence is important for interpreting preclinical mouse model data and is not documented for comparator 17β-HSD1-IN-1, where only human data is reported.

Species Selectivity 17β-Hydroxysteroid Dehydrogenase Preclinical Models

Optimal Application Scenarios for 2-(2-Hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one Based on Evidence


Dual Pharmacological Inhibition of 17β-HSD1 and 17β-HSD2 in Hormone-Dependent Cancer Research

In breast cancer and endometriosis models where both estrone-to-estradiol conversion (HSD1) and estradiol-to-estrone inactivation (HSD2) are implicated, this compound's equipotent dual inhibition (IC50 = 1.20 nM for both isoforms) provides a single-agent tool to probe the net estrogenic tone without confounding by isoform selectivity [1]. The 4.7-fold potency advantage over selective inhibitor 17β-HSD1-IN-1 enables lower effective concentrations in cell-based assays.

VR1/TRPV1 Pain Pathway Probe Development

As a structural member of the WO 2005/049601 VR1 modulator patent series [2], this compound serves as a starting scaffold for developing non-capsaicinoid TRPV1 antagonists. Its hydroxyethyl group provides a synthetic handle for further derivatization while maintaining the VR1 pharmacophore, distinguishing it from pyrimidinyl-substituted analogs that target inflammatory enzyme pathways.

Species-Dependent Pharmacodynamic Studies in Murine Disease Models

The characterized 22.5-fold human/mouse potency differential for 17β-HSD2 inhibition (human IC50 = 1.20 nM; mouse IC50 = 27 nM) [1] makes this compound uniquely suited for translational studies. Researchers can prospectively adjust dosing regimens in mouse models based on known species potency ratios, a capability not available for inhibitors lacking cross-species characterization data.

Scaffold-Hopping and Medicinal Chemistry Optimization Programs

The saturated hexahydro core and N2-hydroxyethyl substituent create a non-planar, hydrophilic scaffold (estimated cLogP ~0.8) that contrasts with flat aromatic indazolones [3]. This structural profile is valuable for fragment-based drug discovery programs seeking to improve solubility and reduce aromatic ring count while retaining potent target engagement (HSD1 IC50 = 1.20 nM).

Quote Request

Request a Quote for 2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.